molecular formula C29H36N2O6 B14013818 tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate

tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate

Cat. No.: B14013818
M. Wt: 508.6 g/mol
InChI Key: SJEIDODQXABCRR-QPPBQGQZSA-N
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Description

This compound is a tert-butyl-protected indole-piperidine hybrid with a complex stereochemical and functional group arrangement. Its structure includes:

  • A (2S,4R)-4-hydroxypiperidine moiety linked via a methylene group to the indole nitrogen, introducing hydrogen-bonding capacity.
  • A 4-(methoxycarbonyl)phenyl substituent on the piperidine ring, enhancing steric bulk and electronic effects.

Synthesized via reductive amination (NaBH(OAc)₃ in DCE) between tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate and methyl 4-((2S,4R)-4-hydroxypiperidin-2-yl)benzoate, it achieves an 80% yield after purification . Its molecular weight is approximately 494.6 g/mol (calculated from C₂₈H₃₄N₂O₆), with a topological polar surface area (TPSA) of ~95 Ų, indicating moderate polarity.

Properties

Molecular Formula

C29H36N2O6

Molecular Weight

508.6 g/mol

IUPAC Name

tert-butyl 4-[[(2S,4R)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate

InChI

InChI=1S/C29H36N2O6/c1-18-15-25(35-5)23(22-12-14-31(26(18)22)28(34)37-29(2,3)4)17-30-13-11-21(32)16-24(30)19-7-9-20(10-8-19)27(33)36-6/h7-10,12,14-15,21,24,32H,11,13,16-17H2,1-6H3/t21-,24+/m1/s1

InChI Key

SJEIDODQXABCRR-QPPBQGQZSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CN3CC[C@H](C[C@H]3C4=CC=C(C=C4)C(=O)OC)O)OC

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)CN3CCC(CC3C4=CC=C(C=C4)C(=O)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the indole moiety, and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities, enzyme inhibition, and other biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions, leveraging its unique chemical properties to achieve desired therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, materials, and other products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2S,4R)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences in structure, synthesis, and properties between the target compound and analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield TPSA (Ų) Notable Properties Reference
Target Compound C₂₈H₃₄N₂O₆ 494.6 4-hydroxy-(2S,4R)-piperidine, 5-methoxy-7-methylindole 80% ~95 High polarity due to hydroxyl; potential for hydrogen bonding
tert-Butyl 4-(((2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate C₂₉H₃₆N₂O₆ 508.6 4-ethoxy-(2S,4S)-piperidine 80% ~87 Increased lipophilicity (ethoxy vs. hydroxy); lower TPSA
tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate C₁₆H₁₇INO₃ 401.2 Iodo-pyrrole, 4-methoxyphenyl 73% 50 Halogenated structure; lower molecular weight; potential for cross-coupling reactions
tert-Butyl 4-(4-(trifluoromethoxy)phenoxy)piperidine-1-carboxylate C₁₇H₂₂F₃NO₄ 373.4 Trifluoromethoxyphenoxy N/A 66 High electronegativity (CF₃); improved metabolic stability
tert-Butyl 4-(5-(pyrimidine-4-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ 454.5 Pyrimidine carboxamido-indazole N/A 112 High TPSA; potential kinase inhibition activity

Key Structural and Functional Insights:

Piperidine Substituents: The 4-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to 4-ethoxy () or trifluoromethoxy () analogues. This may influence solubility and target binding.

Indole/Pyrrole Core :

  • The 5-methoxy-7-methylindole in the target compound increases steric bulk and lipophilicity compared to simpler pyrrole derivatives (). This could enhance membrane permeability but reduce aqueous solubility.

Synthetic Efficiency :

  • Reductive amination (NaBH(OAc)₃) achieves 80% yield for both the target and its ethoxy analogue, suggesting robustness for indole-piperidine hybrids . Lower yields in iodinated pyrroles (73%, ) highlight challenges with halogenation steps.

Biological Implications: The methoxycarbonylphenyl group in the target compound may act as a metabolic liability (ester hydrolysis), whereas trifluoromethoxy () or pyrimidine () substituents offer greater stability.

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